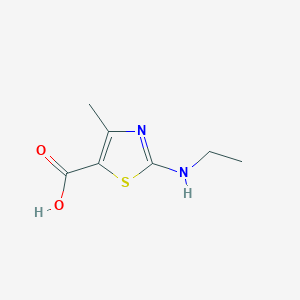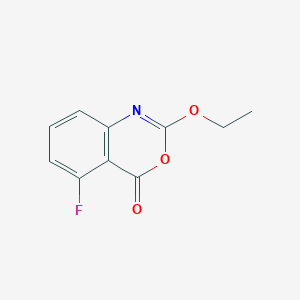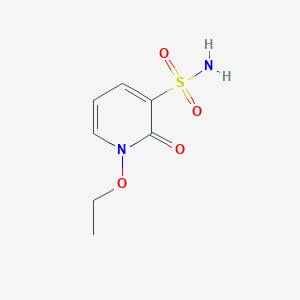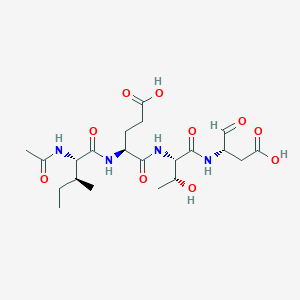![molecular formula C9H9N3O B069259 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one CAS No. 172901-76-7](/img/structure/B69259.png)
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one, also known as CPIP, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. CPIP is a cyclic guanosine monophosphate (cGMP) phosphodiesterase inhibitor, which means that it can increase the levels of cGMP in cells. This property makes CPIP a promising tool for investigating the role of cGMP in various biological processes.
Wirkmechanismus
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one works by inhibiting the breakdown of cGMP, which is a second messenger molecule that plays a crucial role in many physiological processes. By increasing cGMP levels, 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one can modulate the activity of various enzymes and ion channels, leading to changes in cellular signaling and function.
Biochemische Und Physiologische Effekte
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one has been shown to have a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle. 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one has also been shown to enhance the activity of nitric oxide synthase, an enzyme that produces nitric oxide, a potent vasodilator.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one in lab experiments is its specificity for cGMP phosphodiesterase, which allows for precise modulation of cGMP levels. However, 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one. One area of interest is the role of cGMP in neurodegenerative diseases, such as Alzheimer's and Parkinson's. 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one may also have applications in the study of cardiovascular disease and cancer, as well as in the development of new therapeutics targeting cGMP signaling pathways. Additionally, further research is needed to optimize the synthesis and formulation of 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one for use in various experimental settings.
Synthesemethoden
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one can be synthesized using a two-step process involving the reaction of 1,2-diaminocyclohexane with methyl acrylate, followed by cyclization with 2-chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to obtain 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one has been used in various scientific research applications, including the study of smooth muscle relaxation, platelet aggregation, and cell signaling pathways. 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one has also been shown to inhibit the proliferation of cancer cells and to enhance the activity of certain anticancer drugs.
Eigenschaften
CAS-Nummer |
172901-76-7 |
|---|---|
Produktname |
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one |
Molekularformel |
C9H9N3O |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
1,7,10-triazatricyclo[7.3.0.02,6]dodeca-2(6),9,11-trien-8-one |
InChI |
InChI=1S/C9H9N3O/c13-9-8-10-4-5-12(8)7-3-1-2-6(7)11-9/h4-5H,1-3H2,(H,11,13) |
InChI-Schlüssel |
KCWJNDFIQIVNJT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N3C=CN=C3C(=O)N2 |
Kanonische SMILES |
C1CC2=C(C1)N3C=CN=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



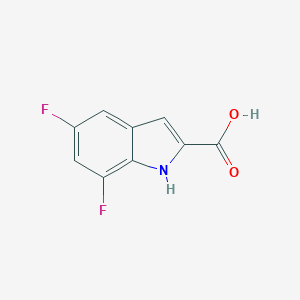


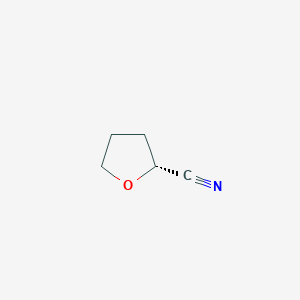
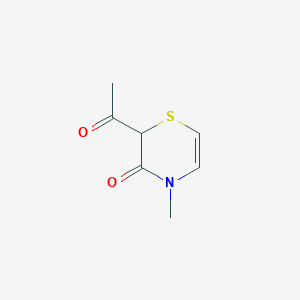


![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)
